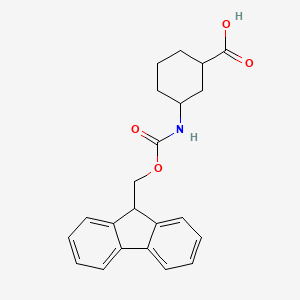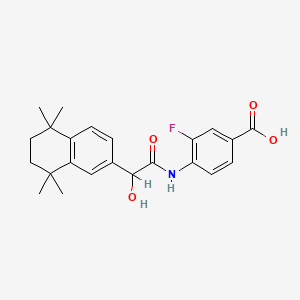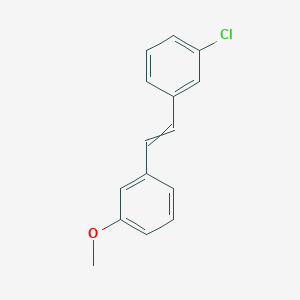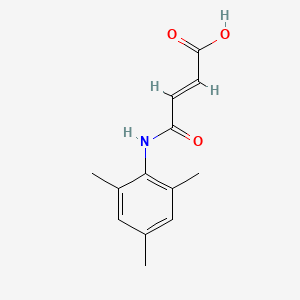
FERROCENEACETONITRILE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ferroceneacetonitrile is an organometallic compound with the chemical formula Fe(C5H4CN)2. It is a derivative of ferrocene, where the acetonitrile group is attached to the cyclopentadienyl rings. This compound is known for its red crystalline or powder form and has a melting point of approximately 81-83°C . This compound is soluble in common organic solvents and is used in various applications, including catalysis, electrochemical energy storage, and electronic materials .
Mechanism of Action
Target of Action
Ferroceneacetonitrile is a ferrocenyl-based compound . Ferrocenyl-based compounds have many applications in diverse scientific disciplines, including in polymer chemistry as redox dynamic polymers and dendrimers, in materials science as bioreceptors, and in pharmacology, biochemistry, electrochemistry, and nonlinear optics . .
Mode of Action
Ferrocene and its derivatives, such as this compound, can function as a potential redox medium that promotes electron transfer rates, thereby enhancing the reaction kinetics and electrochemical responses of the device . The outstanding electrocatalytic activity of ferrocene-based compounds at lower operating potentials enhances the specificity and sensitivity of reactions and also amplifies the response signals .
Biochemical Pathways
Ferrocene-based compounds, including this compound, exhibit versatile redox chemistry along with excellent catalytic properties . They find applications in various electrochemical, optoelectronic, fluorescence, agricultural, medicinal, chemical, and biological fields . This redox property of ferrocene has been widely applied to monitor and manage various electron transmission pathways using photochemical as well as electrochemical techniques .
Pharmacokinetics
Ferrocene-based compounds are known for their excellent chemical and thermal stability, solubility in organic solvents, a pair of stable redox states, rapid electron transfer, and non-toxic nature . These properties could potentially influence the bioavailability of this compound.
Result of Action
The use of ferrocene-based electrocatalysts enables control over the intrinsic properties and electroactive sites at the surface of the electrode to achieve specific electrochemical activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the electrochemical properties of ferrocene-based compounds can be affected by the surrounding environment . .
Biochemical Analysis
Biochemical Properties
Ferroceneacetonitrile plays a significant role in biochemical reactions, particularly in electron transfer processes. It interacts with various enzymes and proteins, facilitating redox reactions. For instance, this compound has been used in combination with Debaryomyces hansenii yeast cells to create a biosensor receptor for biochemical oxygen demand (BOD) assays . In this context, this compound efficiently transfers electrons, enhancing the sensitivity and specificity of the biosensor.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that ferrocene-based compounds, including this compound, exhibit long-term stability, making them suitable for extended biochemical assays . The degradation of this compound over time can lead to changes in its biochemical activity and impact on cellular functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ferroceneacetonitrile can be synthesized by reacting ferrocenyl bromide with acetonitrile. The specific preparation steps are as follows :
- Add the appropriate molar ratio of cyclopentadienyl iron bromide and acetonitrile to the reaction flask.
- Heat the reaction flask to allow the reaction to proceed.
- The product, this compound, is obtained by crystallization or filtration.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reaction vessels, controlled heating, and efficient crystallization techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Ferroceneacetonitrile undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form ferrocenium derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.
Substitution: The acetonitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride and silver nitrate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and may involve reagents such as halides or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ferrocenium salts, while substitution reactions can produce various functionalized ferrocene derivatives.
Scientific Research Applications
Ferroceneacetonitrile has numerous applications in scientific research, including :
Chemistry: Used as a catalyst in organic synthesis to promote various chemical reactions.
Biology: Employed in the development of biosensors and bioelectronic devices.
Medicine: Investigated for its potential use in drug delivery systems and as an anticancer agent.
Industry: Utilized in the preparation of conductive polymer materials and organic electronic devices.
Comparison with Similar Compounds
Similar Compounds
Ferrocene: The parent compound of ferroceneacetonitrile, consisting of two cyclopentadienyl rings bound to a central iron atom.
Acetylferrocene: A derivative of ferrocene with an acetyl group attached to the cyclopentadienyl ring.
Ferrocenemethanol: Another ferrocene derivative with a hydroxymethyl group attached to the cyclopentadienyl ring.
Uniqueness
This compound is unique due to the presence of the acetonitrile group, which imparts distinct chemical and physical properties. This functional group allows this compound to participate in a wider range of chemical reactions compared to its parent compound, ferrocene. Additionally, the acetonitrile group enhances the solubility and stability of the compound in various solvents, making it more versatile for different applications .
Properties
CAS No. |
1316-91-2 |
|---|---|
Molecular Formula |
C12H11FeN 10* |
Molecular Weight |
225.07 |
Origin of Product |
United States |
Q1: How does Ferroceneacetonitrile perform as an electron shuttle compared to other ferrocene derivatives?
A2: While this compound demonstrates electron shuttling capabilities, its efficiency is not the highest among the tested ferrocene derivatives []. The study found the following order of decreasing electron shuttle efficiency at low concentrations: (Dimethylaminomethyl)ferrocene > n-Butyl ferrocene > Ferrocene dimethanol > this compound > Ferroceneacetic acid []. This suggests that structural variations within the ferrocene derivative influence its electron shuttling effectiveness.
Q2: Can this compound be hyperpolarized using SABRE?
A3: Yes, this compound is reported to undergo SABRE (Signal Amplification By Reversible Exchange) hyperpolarization []. This is significant as it represents one of the first examples of successful SABRE hyperpolarization for a substrate containing a metal center []. This opens up potential avenues for utilizing such hyperpolarized metal-containing compounds in various applications, including studying reaction mechanisms around metal centers.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1-propan-2-ylbenzimidazole-4-carboxamide;dihydrochloride](/img/structure/B1143292.png)


![tert-butyl N-[(1S,5R)-3-azabicyclo[3.1.0]hexan-1-yl]carbamate](/img/structure/B1143296.png)


![Methyl (2S)-({(2R)-3-methyl-1-[(2-methyl-2-propanyl)amino]-1-oxo-2-butanyl}amino)(phenyl)acetate](/img/structure/B1143301.png)
